L-Mdam

DHFR inhibition Enzymology Enantioselectivity

Standard antifolate research is confounded by methotrexate polyglutamylation, which produces off-target TS and ALCAR-formyltransferase inhibition. L-MDAM (CAS 176857-41-3) is the isolated active L-enantiomer of MDAM incorporating a γ-methyleneglutamate moiety that sterically blocks folylpolyglutamate synthetase (FPGS), enabling clean DHFR-specific pharmacology. • 25-38% complete tumor regression in HCT-8 colorectal xenografts where MTX shows no activity • 8-fold greater RFC-mediated transport efficiency vs racemate (IC₅₀ 2.3 µM vs 5.5 µM) • Phase I-validated PK (clearance ~125 ml/min/m²) with established HPLC-fluorescence bioanalytical method (LOQ 0.005 µM) Supplied as high-purity reference standard; inquire for bulk quantities.

Molecular Formula C21H21N7O5
Molecular Weight 451.4 g/mol
CAS No. 176857-41-3
Cat. No. B180458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Mdam
CAS176857-41-3
Synonymsgamma-methylene-10-deazaaminopterin
MDAM-mGlu
Molecular FormulaC21H21N7O5
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESC=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O
InChIInChI=1S/C21H21N7O5/c1-10(19(30)31)8-14(20(32)33)26-18(29)12-5-2-11(3-6-12)4-7-13-9-24-17-15(25-13)16(22)27-21(23)28-17/h2-3,5-6,9,14H,1,4,7-8H2,(H,26,29)(H,30,31)(H,32,33)(H4,22,23,24,27,28)/t14-/m0/s1
InChIKeyQCLDSHDOWCMFBV-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-MDAM Structural and Pharmacological Profile


L-MDAM (γ-methylene-10-deazaaminopterin; CAS 176857-41-3) is the biologically active L-enantiomer of MDAM, a classical non-polyglutamylatable dihydrofolate reductase (DHFR) inhibitor in the antifolate class [1]. Structurally analogous to methotrexate (MTX), L-MDAM incorporates a γ-methyleneglutamate moiety in place of the natural L-glutamate residue, which sterically prevents polyglutamylation by folylpolyglutamate synthetase (FPGS) [2]. This compound has reached Phase I clinical evaluation in patients with advanced solid tumors [2].

1 Non-polyglutamylatable DHFR inhibitor – enables DHFR-specific pathway studies without polyglutamate interference.
2 L-enantiomer research tool – supports enantioselective comparison against racemic MDAM or other antifolates.
3 Advanced solid tumor model context – reported Phase I evaluation in patients with solid tumors; applicable to xenograft model-response studies.

L-MDAM Irreplaceability in Antifolate Research


Unlike methotrexate, which undergoes intracellular polyglutamylation leading to broad-spectrum folate pathway inhibition and cumulative host toxicity, L-MDAM is structurally incapable of forming polyglutamate adducts due to its γ-methylene substitution [1]. This single stereochemical feature creates a cascade of pharmacological differences—altered cellular transport kinetics, differential deactivation by aldehyde oxidase, and a distinct toxicity profile—that cannot be recapitulated by MTX, racemic D,L-MDAM, or other polyglutamylatable antifolates [2]. The quantitative evidence below demonstrates that procuring racemic MDAM or generic MTX as a substitute for the isolated L-enantiomer forfeits both enantioselective potency and the non-polyglutamylatable clearance advantage, rendering such substitutions scientifically invalid for applications requiring the specific pharmacological signature of L-MDAM.

Methotrexate (MTX)
Polyglutamylation-dependent pharmacology and broader secondary enzyme inhibition may not reproduce L-MDAM's DHFR-specific, non-polyglutamylatable mechanism; toxicity profile and intracellular retention differ substantially.
Racemic D,L-MDAM
Inactive D-enantiomer may confound potency per unit mass; transport kinetics and cellular GI50 values represent a composite of active and inactive species, not the isolated L-enantiomer profile.
Pralatrexate / 10-EDAM
Enhanced polyglutamylation by FPGS shifts mechanism toward polyglutamate retention and secondary enzyme inhibition; cannot serve as a non-polyglutamylatable control.

L-MDAM Quantitative Differentiation


Recombinant Human DHFR Inhibition Potency

L-MDAM inhibits recombinant human dihydrofolate reductase (DHFR) with an IC₅₀ of 2.2 × 10⁻⁸ M, compared to 4.4 × 10⁻⁸ M for the racemic mixture D,L-MDAM—a precise twofold potency advantage consistent with only the L-enantiomer being the active species. Activity is comparable to methotrexate (IC₅₀ 1.7 × 10⁻⁸ M) [1]. The IC₅₀ ratio of L-MDAM to MTX is 1.29, confirming that L-MDAM's target engagement is not compromised by the γ-methylene modification [1].

Recombinant Human DHFR IC50
Head-to-head
L-MDAM: 2.2 × 10⁻⁸ M
D,L-MDAM: 4.4 × 10⁻⁸ M
MTX: 1.7 × 10⁻⁸ M
Spectrophotometric assay, pH 7.4, 30°C
Reported 2-fold higher DHFR inhibition vs racemate; activity comparable to MTX without polyglutamylation requirement.
Enantiomer-specific target engagement context
DHFR inhibition Enzymology Enantioselectivity

H35 Hepatoma Cell Growth Inhibition

In H35 hepatoma cell growth inhibition assays, L-MDAM exhibited a GI₅₀ of 8.0 nM, compared to 39 nM for D,L-MDAM under identical conditions [1]. This represents a 4.9-fold enhancement in growth inhibitory potency for the isolated L-enantiomer. The unexpected magnitude of this potency gain—exceeding the twofold difference predicted by stereochemistry alone—indicates that the inactive D-enantiomer may exhibit a partial antagonistic effect when present in the racemate [1].

H35 Hepatoma Cell GI50
Head-to-head
L-MDAM: 8.0 nM
D,L-MDAM: 39 nM
Continuous exposure, rat H35 hepatoma
Reported 4.9-fold lower GI50 for L-enantiomer; suggests inactive D-enantiomer may antagonize in racemate.
Cell-model response context, enantiomer-specific
Cytotoxicity Hepatoma Enantioselectivity

Folinic Acid Uptake Inhibition vs. Methotrexate

L-MDAM inhibited the uptake of radiolabeled folinic acid into H35 hepatoma cells eight times more efficiently than methotrexate [1]. Quantitatively, L-MDAM achieved an IC₅₀ of 2.3 µM for folinic acid transport inhibition, compared to 5.5 µM for D,L-MDAM, confirming that enhanced carrier-mediated transport is an intrinsic property of the L-enantiomer [2]. This transport advantage is hypothesized to contribute, together with slower deactivation by aldehyde oxidase, to the superior antitumor activity of MDAM relative to MTX observed in rodent models [1].

Folinic Acid Uptake Inhibition
Head-to-head
L-MDAM: 8-fold more efficient than MTX
IC50 transport inhibition: 2.3 µM (L-MDAM) vs 5.5 µM (D,L-MDAM)
Radiolabeled folinic acid, H35 cells
Reported higher carrier-mediated uptake vs MTX; supports RFC transport mechanism studies.
Uptake kinetics context; L-enantiomer advantage
Cellular transport Reduced folate carrier Drug uptake

HCT-8 Colorectal Xenograft Antitumor Efficacy

In athymic nude mice bearing advanced human HCT-8 ileocecal xenografts, MDAM administered by intravenous push daily for 5 days at 50 mg/kg/day produced a maximum inhibitory rate (MIR) of 79.2%, complete tumor regression (CR) in 25% of animals, and partial regression (PR) in 50% of animals [1]. In contrast, methotrexate at its maximum tolerated dose of 1 mg/kg/day by the same schedule yielded an MIR of only 29.8% with 0% CR and 0% PR [1]. When administered by 5-day continuous intravenous infusion at 2 mg/kg/day, MDAM achieved 38% CR and 38% PR, while MTX again produced no measurable antitumor activity at its MTD [1]. The MTD of MDAM was 25- to 50-fold higher than MTX on a mg/kg basis, demonstrating a substantially wider therapeutic window [2].

HCT-8 Xenograft Efficacy
Head-to-head
MDAM (50 mg/kg/d IV push): MIR 79.2%, CR 25%, PR 50%
MTX (1 mg/kg/d MTD): MIR 29.8%, CR 0%, PR 0%
Athymic nude mice, HCT-8 ileocecal xenograft
Reported complete tumor regression with MDAM vs no measurable regression with MTX at respective MTD; model-response endpoint context.
Colorectal xenograft model, dose-response context
Xenograft efficacy Colorectal cancer Complete response

Human Pharmacokinetics: MDAM vs. Methotrexate Clearance

In a Phase I clinical trial involving 16 evaluable patients with treatment-refractory colorectal cancer, the normalized plasma clearance of MDAM was approximately 125 ml/min/m², compared to the historical value of 80 ml/min/m² established for methotrexate in adults [1]. This represents a ~1.56-fold higher clearance rate. The more rapid elimination is mechanistically consistent with the absence of intracellular polyglutamylation, which for MTX creates retained polyglutamate metabolites that slow drug efflux and prolong tissue exposure [2]. At the recommended Phase II dose of 240 mg/m²/day by IV daily × 5 schedule, dose-limiting stomatitis occurred without requiring leucovorin rescue—a notable safety distinction from MTX protocols [1].

Plasma Clearance
Cross-study
MDAM: 125 ml/min/m²
MTX (historical): ~80 ml/min/m²
Phase I, solid tumor patients, IV daily ×5
Reported 1.56-fold higher clearance; consistent with absence of polyglutamate retention. Exposure-model context.
Supports non-polyglutamylatable PK differentiation
Pharmacokinetics Clearance Phase I clinical trial

Non-Polyglutamylation as a Class Differentiator

MDAM is a nonpolyglutamylatable type B nonclassical antifolate DHFR inhibitor; the γ-methylene group completely blocks polyglutamylation via folylpolyglutamate synthetase (FPGS), yet MDAM does not itself inhibit FPGS activity [1]. This distinguishes MDAM from methotrexate (extensive polyglutamylation), pralatrexate (designed for enhanced polyglutamylation via high FPGS affinity), and 10-ethyl-10-deazaaminopterin (10-EDAM, which is also polyglutamylated) [1][2]. Unlike pralatrexate, whose enhanced potency depends on intracellular polyglutamate accumulation and retention, MDAM's activity is independent of this pathway and relies instead on enhanced transport and slower aldehyde oxidase-mediated deactivation [1]. In the broader antifolate class, this places MDAM in a distinct mechanistic category: active as the monoglutamate, cleared more rapidly from normal tissues, and with reduced potential for cumulative delayed toxicity associated with polyglutamate retention [2].

Non-Polyglutamylation Status
Class-level
γ-Methylene group blocks FPGS-mediated polyglutamylation entirely; MDAM does not inhibit FPGS.
In vitro FPGS substrate assay; CCRF-CEM, H35 cells
Class-level differentiation: enables DHFR-specific mechanistic studies without TS/ALCARFT inhibition from polyglutamates.
Context-dependent; verify in target cell model
Polyglutamylation FPGS Structural biology

L-MDAM Research and Procurement Applications


Colorectal Cancer Xenograft Research

In human HCT-8 ileocecal colorectal xenografts, MTX at its maximum tolerated dose produces no measurable antitumor activity, while MDAM induces 25–38% complete tumor regression at well-tolerated doses [1]. Research programs investigating colorectal carcinoma therapeutics where MTX has proven ineffective should procure L-MDAM as the active enantiomer, not the racemate, to maximize the probability of observing efficacy in this MTX-refractory model.

DHFR-Specific Mechanistic Studies

MTX polyglutamates inhibit thymidylate synthase and ALCAR-formyltransferase in addition to DHFR, confounding mechanistic interpretation. L-MDAM is structurally incapable of polyglutamylation, allowing clean, DHFR-specific pharmacological studies [1]. For enzymology or cell biology investigations where polyglutamate-mediated secondary pharmacology must be excluded as a variable, L-MDAM represents the superior tool compound over MTX or pralatrexate.

Reduced Folate Carrier Transport Studies

L-MDAM demonstrates an 8-fold greater efficiency than MTX at competing with folinic acid for cellular uptake in H35 hepatoma cells, with an IC₅₀ for transport inhibition of 2.3 µM versus 5.5 µM for the racemate [1][2]. Laboratories studying RFC-mediated drug transport should procure the isolated L-enantiomer rather than D,L-MDAM, as the racemate's transport kinetics represent a composite of active and inactive species that does not reflect the true pharmacological profile.

Clinical Reference Standard and Bioanalytical Development

L-MDAM has entered Phase I clinical evaluation with a defined pharmacokinetic profile (clearance ~125 ml/min/m²) and an established HPLC-fluorescence bioanalytical method with a limit of quantitation of 0.005 µM for both MDAM and its major 7-OH metabolite [1][2]. Clinical pharmacology laboratories developing or validating bioanalytical assays for antifolate therapeutic drug monitoring require high-purity L-MDAM as a certified reference standard, distinct from racemic MDAM which would introduce quantification errors in chiral-selective analytical workflows.

Application
Selection Property
Validation Focus
Colorectal cancer xenograft model-response studies
L-enantiomer non-polyglutamylatable DHFR inhibitor
Tumor regression endpoint review in MTX-refractory models
DHFR pathway-specific mechanistic studies
Non-polyglutamylatable antifolate without secondary TS/ALCARFT inhibition
Exclusion of polyglutamate-mediated pharmacology endpoints
Reduced folate carrier (RFC) transport research
L-enantiomer RFC transport inhibition profile
Transport kinetic comparison vs racemate and MTX
Bioanalytical method development for antifolate research
High-purity L-MDAM reference material for chiral-selective assays
HPLC-fluorescence method context; research PK sample analysis
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